molecular formula C10H20N2O3S B2752488 tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate CAS No. 2230803-89-9

tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate

Cat. No.: B2752488
CAS No.: 2230803-89-9
M. Wt: 248.34
InChI Key: PTNMOQLQSHZUNJ-UHFFFAOYSA-N
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Description

tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate: is a synthetic organic compound with a molecular weight of 262.37 g/mol It is characterized by the presence of a thian-4-yl group, which is a sulfur-containing heterocycle, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thian-4-yl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate involves its interaction with specific molecular targets. The sulfur-containing heterocycle can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison: tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate is unique due to its specific substitution pattern on the thian-4-yl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-imino-1-oxothian-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-8-4-6-16(11,14)7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNMOQLQSHZUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-89-9
Record name tert-butyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)carbamate
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